molecular formula C17H10N4O4S B14372628 4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one CAS No. 90074-50-3

4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one

Cat. No.: B14372628
CAS No.: 90074-50-3
M. Wt: 366.4 g/mol
InChI Key: YEVMIYARXXWKPM-UHFFFAOYSA-N
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Description

4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinolinone core structure with an oxadiazole ring and a nitrophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Introduction of the Nitrophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a nitrophenyl thiol onto the oxadiazole ring.

    Formation of the Quinolinone Core: The quinolinone core is usually synthesized through a Friedländer reaction, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(4-Chlorophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one
  • 4-{5-[(4-Methylphenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one

Uniqueness

4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring strong electron-withdrawing groups, such as in medicinal chemistry for enzyme inhibition and in material science for electronic applications.

Properties

CAS No.

90074-50-3

Molecular Formula

C17H10N4O4S

Molecular Weight

366.4 g/mol

IUPAC Name

4-[5-(4-nitrophenyl)sulfanyl-1,3,4-oxadiazol-2-yl]-1H-quinolin-2-one

InChI

InChI=1S/C17H10N4O4S/c22-15-9-13(12-3-1-2-4-14(12)18-15)16-19-20-17(25-16)26-11-7-5-10(6-8-11)21(23)24/h1-9H,(H,18,22)

InChI Key

YEVMIYARXXWKPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NN=C(O3)SC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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